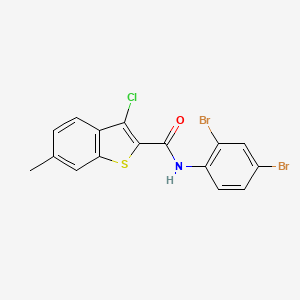
4-(4-Hydroxy-3-methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ヒドロキシ-3-メトキシフェニル)-6-オキソ-2-(プロピルスルファニル)-1,4,5,6-テトラヒドロピリジン-3-カルボニトリルは、科学研究の様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ヒドロキシ-メトキシフェニル基、プロピルスルファニル基、およびテトラヒドロピリジン環を含むその独特の構造によって特徴付けられます。これらの官能基の存在は、その多様な化学反応性と潜在的な生物活性に貢献しています。
準備方法
合成経路と反応条件
4-(4-ヒドロキシ-3-メトキシフェニル)-6-オキソ-2-(プロピルスルファニル)-1,4,5,6-テトラヒドロピリジン-3-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、適切な置換フェニルおよびピリジン誘導体から開始し、その後、一連の官能基変換を行うことです。主要なステップには、次のようなものがあります。
テトラヒドロピリジン環の形成: これは、適切な前駆体を含む環化反応によって達成できます。
プロピルスルファニル基の導入: このステップは、多くの場合、求核置換反応を伴います。
ヒドロキシ基とメトキシ基の組み込み: これらの基は、それぞれヒドロキシル化反応とメチル化反応によって導入できます。
カルボニトリル基の形成: これは、制御された条件下で、シアン化ナトリウムまたはシアン化カリウムなどの試薬を用いるシアン化反応によって達成できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件の最適化が重要です。さらに、工業プロセスでは、効率とスケーラビリティを高めるために、連続フロー技術と自動化システムが組み込まれる場合があります。
化学反応の分析
反応の種類
4-(4-ヒドロキシ-3-メトキシフェニル)-6-オキソ-2-(プロピルスルファニル)-1,4,5,6-テトラヒドロピリジン-3-カルボニトリルは、次のような様々な種類の化学反応を起こすことができます。
酸化: ヒドロキシ基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を用いてカルボニル基に酸化できます。
還元: テトラヒドロピリジン環のカルボニル基は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いてアルコールに還元できます。
置換: プロピルスルファニル基は、求核置換反応に関与し、他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO₄)、三酸化クロム (CrO₃)
還元: 水素化ホウ素ナトリウム (NaBH₄)、水素化アルミニウムリチウム (LiAlH₄)
置換: ハロゲン化物、アミン、チオールなどの様々な求核剤
生成される主な生成物
酸化: ケトンまたはアルデヒドの生成
還元: アルコールの生成
置換: 新規置換誘導体の生成
科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化作用や抗炎症作用など、その潜在的な生物活性について研究されています。
医学: 抗癌作用や抗菌作用など、その潜在的な治療効果について調査されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(4-ヒドロキシ-3-メトキシフェニル)-6-オキソ-2-(プロピルスルファニル)-1,4,5,6-テトラヒドロピリジン-3-カルボニトリルの作用機序は、特定の分子標的や経路との相互作用を含みます。たとえば、その抗酸化作用は、フリーラジカルを捕捉し、酸化ストレスを抑制する能力に起因する可能性があります。さらに、その潜在的な抗癌効果は、細胞増殖と生存に関与する重要な酵素とシグナル伝達経路の阻害を含む可能性があります。
類似化合物の比較
類似化合物
4-ヒドロキシ-3-メトキシケイ皮酸: 抗酸化作用と抗炎症作用が知られています。
3-(4-ヒドロキシ-3-メトキシフェニル)プロピオン酸: 代謝状態や筋肉機能への影響について研究されています。
独自性
4-(4-ヒドロキシ-3-メトキシフェニル)-6-オキソ-2-(プロピルスルファニル)-1,4,5,6-テトラヒドロピリジン-3-カルボニトリルは、官能基の組み合わせによってユニークです。この組み合わせは、独特の化学反応性と潜在的な生物活性を付与します。そのテトラヒドロピリジン環とプロピルスルファニル基は、他の類似化合物とは異なり、研究と応用のユニークな機会を提供します。
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Studied for its effects on metabolic conditions and muscle function.
Uniqueness
4-(4-Hydroxy-3-methoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydropyridine ring and propylsulfanyl group differentiate it from other similar compounds, providing unique opportunities for research and application.
特性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C16H18N2O3S/c1-3-6-22-16-12(9-17)11(8-15(20)18-16)10-4-5-13(19)14(7-10)21-2/h4-5,7,11,19H,3,6,8H2,1-2H3,(H,18,20) |
InChIキー |
GFHNCVGWDXXYOC-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC(=C(C=C2)O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11691871.png)
![5,7-dimethyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11691880.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11691887.png)
![N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11691893.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11691896.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691901.png)


![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11691915.png)

![methyl 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691919.png)
![4-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11691920.png)
![2-{(E)-[(1-benzyl-2-methyl-1H-benzimidazol-5-yl)imino]methyl}-4-nitrophenol](/img/structure/B11691921.png)

